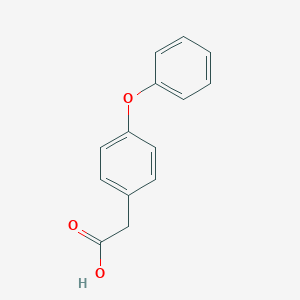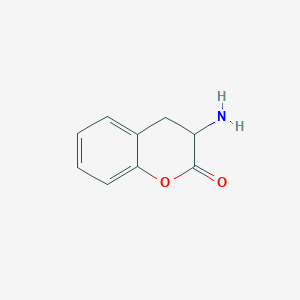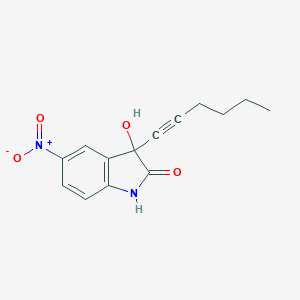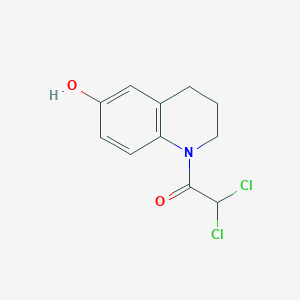
1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol
概要
説明
1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol is a chemical compound that belongs to the class of quinolines. This compound is characterized by the presence of a dichloroacetyl group attached to a tetrahydroquinoline ring system, which includes a hydroxyl group at the 6th position. Quinolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
準備方法
The synthesis of 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol can be achieved through various synthetic routes. One common method involves the acylation of 1,2,3,4-tetrahydroquinolin-6-ol with dichloroacetyl chloride. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial production methods for dichloroacetyl chloride, a key reagent in the synthesis, include the oxidation of 1,1,2-trichloroethane, hydrolysis of pentachloroethane, and carboxylation of chloroform .
化学反応の分析
1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The dichloroacetyl group can be reduced to form a mono-chloroacetyl derivative.
Substitution: The chlorine atoms in the dichloroacetyl group can be substituted with other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol involves its interaction with specific molecular targets. The dichloroacetyl group is known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways, particularly in cancer cells, where it promotes apoptosis by altering the respiratory cycle .
類似化合物との比較
1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol can be compared with other similar compounds such as:
Dichloroacetic acid: Known for its use in cancer therapy, it shares the dichloroacetyl group but lacks the quinoline structure.
1,2,3,4-Tetrahydroquinoline: Lacks the dichloroacetyl group but shares the core quinoline structure.
Chloroacetyl derivatives: Similar in structure but with fewer chlorine atoms, leading to different reactivity and biological activity
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in its individual components.
特性
IUPAC Name |
2,2-dichloro-1-(6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2/c12-10(13)11(16)14-5-1-2-7-6-8(15)3-4-9(7)14/h3-4,6,10,15H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZBOXOCCLZODD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)N(C1)C(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211319 | |
| Record name | 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62265-67-2 | |
| Record name | 2,2-Dichloro-1-(3,4-dihydro-6-hydroxy-1(2H)-quinolinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62265-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062265672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol esters promising candidates for antiamebic therapy?
A1: Research demonstrates that a series of 1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinols and their O-acyl derivatives exhibit potent antiamebic activity against Entamoeba criceti infections in hamsters []. This activity is comparable to existing antiamebic drugs like etofamide and diloxanide furoate []. This suggests that these compounds hold promise as potential treatments for amebiasis. Notably, one specific derivative, 1-(dichloroacetyl)-6-(2-furoyloxy)-1,2,3,4-tetrahydroquinoline, has been identified as particularly potent and selected for human trials [], highlighting its potential for clinical application.
Q2: What is the significance of the structure-activity relationship (SAR) in understanding these compounds' antiamebic activity?
A2: While the provided abstracts [, ] don't delve into specific SAR details, they emphasize that modifications to the base structure of 1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol, specifically through the introduction of various O-acyl groups, can significantly influence the antiamebic potency of these compounds. Further research into the SAR would be crucial to optimize the structure of these molecules for enhanced activity, selectivity, and potentially reduced toxicity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate](/img/structure/B134028.png)
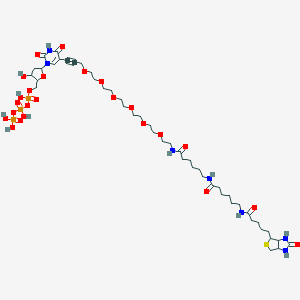
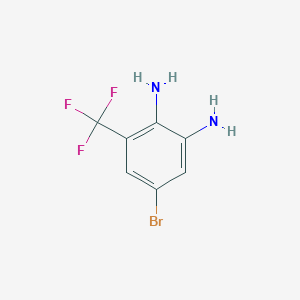
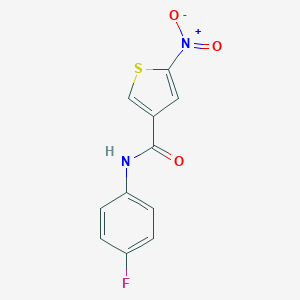
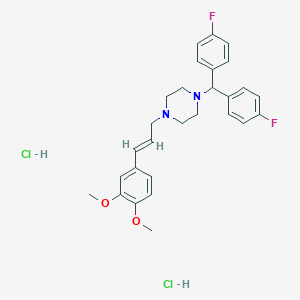
![2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B134049.png)
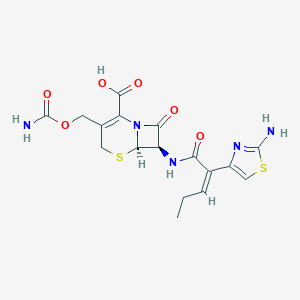

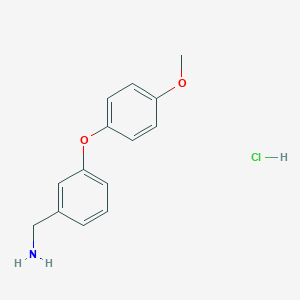
![{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate](/img/structure/B134058.png)
